molecular formula C13H14N2OS B5787756 3-allyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5787756
M. Wt: 246.33 g/mol
InChI Key: XAJZHCWUJCCWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound with a molecular formula of C13H13NOS. It is a member of the benzothieno[2,3-d]pyrimidine family and has been the subject of scientific research due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-allyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cellular processes, such as the production of reactive oxygen species and DNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits antiproliferative activity against cancer cell lines, indicating its potential as a chemotherapeutic agent. Additionally, it has been shown to exhibit neuroprotective effects by inhibiting the production of reactive oxygen species in neuronal cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-allyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential as a chemotherapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

1. Investigating the potential of 3-allyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one as a lead compound for the development of new chemotherapeutic agents.
2. Studying the mechanism of action of this compound to better understand its potential applications.
3. Investigating the potential of this compound as a neuroprotective agent for the treatment of neurological disorders.
4. Developing new synthetic methods for the production of this compound to improve its yield and purity.
5. Investigating the potential of this compound as a scaffold for the development of new drug candidates.

Synthesis Methods

The synthesis of 3-allyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been achieved through a variety of methods. One of the most common methods involves the reaction of 2-mercaptobenzothiazole with α-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with allylamine to form the final product.

Scientific Research Applications

3-allyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its potential applications in medicinal chemistry. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast and lung cancer. Additionally, it has been investigated for its potential as a neuroprotective agent, as it has been shown to inhibit the production of reactive oxygen species in neuronal cells.

properties

IUPAC Name

3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-2-7-15-8-14-12-11(13(15)16)9-5-3-4-6-10(9)17-12/h2,8H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJZHCWUJCCWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC2=C(C1=O)C3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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